molecular formula C12H17Cl2N B3034099 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride CAS No. 1373028-17-1

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride

Cat. No.: B3034099
CAS No.: 1373028-17-1
M. Wt: 246.17
InChI Key: KWLLXYLZQJJISJ-UHFFFAOYSA-N
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Description

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound’s high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-[(3-Chlorophenyl)methyl]piperidine;hydrochloride, also known by its CAS number 1373028-17-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 219.72 g/mol
  • Solubility : Greater than 39 µg/mL at pH 7.4 .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to act as an antagonist at various receptor sites, influencing neurotransmitter release and potentially modulating conditions such as anxiety and depression.

Antidepressant Effects

Research has indicated that compounds with a piperidine structure can exhibit antidepressant-like effects. For instance, derivatives of piperidine have been shown to interact with the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies on similar piperidine derivatives have demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL . The presence of halogen substituents, such as chlorine, has been linked to enhanced bioactivity.

Case Studies and Experimental Data

  • Study on Antidepressant Activity :
    • A study evaluated the effects of a related piperidine derivative on food intake and neurotransmitter levels in rats. The compound was administered parenterally over five days, resulting in a significant reduction in food intake and alterations in brain concentrations of histamine and noradrenaline .
  • Antimicrobial Evaluation :
    • In vitro tests revealed that certain piperidine derivatives effectively inhibited the growth of harmful bacteria. Specifically, compounds with chlorinated phenyl groups showed enhanced activity compared to their non-halogenated counterparts .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological Activity
4-(4-chlorophenyl)-1-methyl-N-(4-(3-phenylpropanoylamino)methyl)StructureModerate antibacterial activity
ADS-003StructureSignificant interaction with H3 receptors
JNJ-5207852StructurePotent H3 receptor antagonist

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLLXYLZQJJISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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